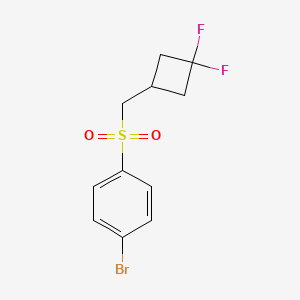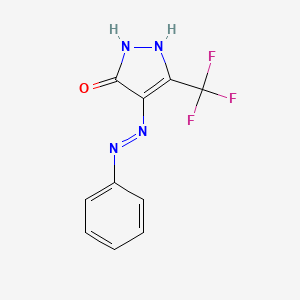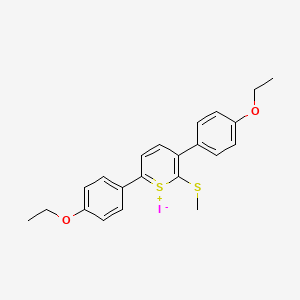
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrylium salts, which are characterized by a positively charged sulfur atom within a six-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide typically involves the reaction of 4-ethoxybenzaldehyde with methylthioacetone in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the thiopyrylium ring. The final product is then isolated as the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrylium derivatives.
Substitution: Substituted thiopyrylium salts.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged thiopyrylium ring can interact with negatively charged sites on biomolecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(ethylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium bromide
Uniqueness
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, while the methylthio group contributes to its stability and interaction with molecular targets.
Eigenschaften
Molekularformel |
C22H23IO2S2 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
3,6-bis(4-ethoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C22H23O2S2.HI/c1-4-23-18-10-6-16(7-11-18)20-14-15-21(26-22(20)25-3)17-8-12-19(13-9-17)24-5-2;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YCDAXKFKMIMUBQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)SC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



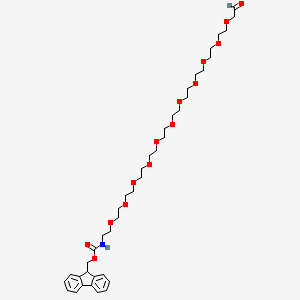
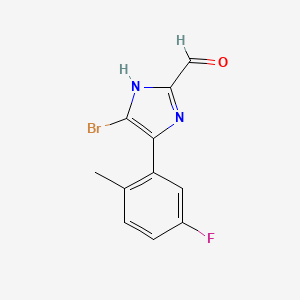
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
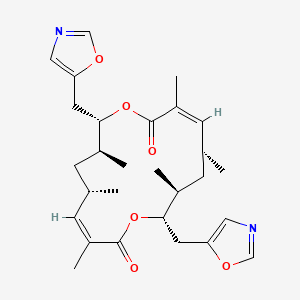

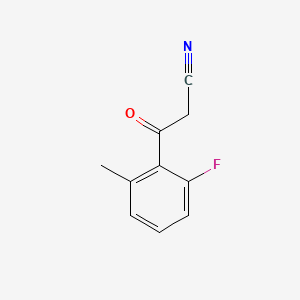


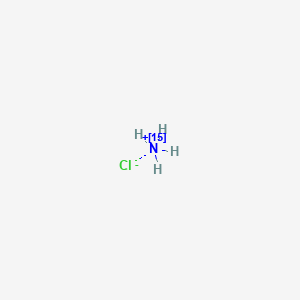
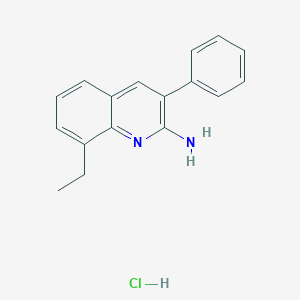
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
